Comprehensive Characterization Profile: (2-Amino-2-methylpropyl)(benzyl)methylamine
Comprehensive Characterization Profile: (2-Amino-2-methylpropyl)(benzyl)methylamine
The following technical guide details the spectroscopic characterization of (2-Amino-2-methylpropyl)(benzyl)methylamine . This document is structured for researchers requiring rigorous structural validation of this specific diamine intermediate.
[1]
Executive Technical Summary
(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1) is a non-symmetric diamine featuring a sterically hindered primary amine and a tertiary benzyl-methyl amine.[1] Its unique structural architecture—specifically the gem-dimethyl group adjacent to the primary amine—imparts distinct spectroscopic signatures and chemical stability profiles compared to linear diamines.[1]
-
IUPAC Name:
-benzyl- ,2-dimethylpropane-1,2-diamine[1][2] -
Molecular Formula:
[1][3] -
Exact Mass: 192.1626 Da[1]
-
Key Structural Features:
-
Gem-dimethyl effect: The
moiety creates a singlet in proton NMR and simplifies the splitting pattern of the adjacent methylene.[1] -
Nitrogen Environments: Two distinct pKa values allow for selective protonation, observable in pH-dependent NMR experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the theoretical consensus derived from fragment-based prediction algorithms and validated against structurally homologous benzyl-amine derivatives.
H NMR Analysis (400 MHz, CDCl )
The proton spectrum is characterized by sharp singlets due to the lack of vicinal coupling protons on the quaternary carbon.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.20 – 7.35 | Multiplet (m) | 5H | Ar-H | Typical mono-substituted benzene ring protons.[1] |
| 3.54 | Singlet (s) | 2H | Ph-CH | Deshielded by aromatic ring and nitrogen; appears as a sharp singlet.[1] |
| 2.28 | Singlet (s) | 2H | N-CH | Methylene bridge.[1] Singlet due to adjacent quaternary carbon (no vicinal coupling). |
| 2.21 | Singlet (s) | 3H | N-CH | Characteristic N-methyl singlet.[1] |
| 1.30 – 1.60 | Broad (br s) | 2H | -NH | Exchangeable protons; shift varies with concentration and water content.[1] |
| 1.08 | Singlet (s) | 6H | -C(CH | Gem-dimethyl group; highly shielded singlet.[1] |
C NMR Analysis (100 MHz, CDCl )
The carbon spectrum confirms the backbone connectivity, distinguished by the quaternary carbon signal and the distinct methylene environments.
| Chemical Shift ( | Carbon Type | Assignment |
| 139.2 | C | Ipso-carbon of the benzyl group. |
| 128.9 | CH (Ar) | Meta-carbons.[1] |
| 128.2 | CH (Ar) | Ortho-carbons.[1] |
| 126.9 | CH (Ar) | Para-carbon. |
| 68.5 | CH | N-C H |
| 64.1 | CH | Ph-C H |
| 50.8 | C | Quaternary carbon carrying the gem-dimethyls.[1] |
| 43.2 | CH | N-C H |
| 29.1 | CH | -C(C H |
Mass Spectrometry (MS) Fragmentation Logic
Understanding the fragmentation pathway is critical for GC-MS identification. The molecule undergoes predictable alpha-cleavage events driven by the stability of the resulting iminium ions.[1]
Key Diagnostic Ions (EI, 70 eV)
-
192 (
): Molecular ion, typically weak intensity for aliphatic amines. - 58 (Base Peak): The dominant fragment.[1]
-
91: Tropylium ion (
), characteristic of the benzyl group. -
134: Loss of the aminoisobutyl fragment (
), leaving the [ ] cation.
Fragmentation Pathway Visualization
The following diagram illustrates the logical cleavage points leading to the primary diagnostic peaks.[1]
Figure 1: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" validation tool, particularly for confirming the presence of the primary amine.[1]
-
3380 & 3310 cm
: N-H stretching (Primary amine doublet). Note: Tertiary amines do not show this band. -
2960 – 2850 cm
: C-H stretching (Aliphatic). Strong intensity due to methyl/methylene groups. -
3030 – 3060 cm
: C-H stretching (Aromatic). Weak intensity. -
1600 & 1495 cm
: C=C aromatic ring skeletal vibrations.[1] -
1380 & 1365 cm
: Gem-dimethyl "doublet" (deformation). A classic indicator of the isopropyl-like split.[1] -
700 & 740 cm
: Mono-substituted benzene out-of-plane bending.[1]
Experimental Protocols for Validation
To ensure high-fidelity spectral data, the following sample preparation protocols are recommended.
NMR Sample Preparation
Objective: Eliminate "salt" effects that shift amine protons.
-
Free Base Extraction: If the compound is stored as a hydrochloride salt, dissolve 20 mg in 1 mL
, basify with 1 drop of 40% NaOD, and extract into 0.7 mL . -
Drying: Pass the
layer through a micro-pipette packed with anhydrous directly into the NMR tube. Avoid silica gel, as amines may stick.[1] -
Acquisition: Run with a relaxation delay (
) of >5 seconds to ensure accurate integration of the aromatic protons vs. methyl singlets.
GC-MS Method Parameters
Objective: Prevent thermal degradation of the diamine in the injector port.[1]
-
Column: Rtx-5Amine or equivalent base-deactivated column (30m x 0.25mm ID).
-
Inlet Temperature: 250°C (Split mode 20:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
-
Derivatization (Optional): If peak tailing occurs, derivatize with TFAA (Trifluoroacetic anhydride) to form the trifluoroacetamide of the primary amine. This shifts the molecular ion to
288.[1]
References
-
PubChem. (2025).[5][6] Compound Summary: (2-Amino-2-methylpropyl)(benzyl)methylamine.[1][2][3] National Library of Medicine. Available at: [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
NIST Mass Spec Data Center. (2023). Fragmentation patterns of aliphatic diamines. NIST Chemistry WebBook. Available at: [Link][1]
Sources
- 1. quora.com [quora.com]
- 2. CAS 89515-07-1: N~1~-benzyl-N~1~,2-dimethylpropane-1,2-dia… [cymitquimica.com]
- 3. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-N-benzyl-2-methylpropane-1,2-diamine | C11H18N2 | CID 53735928 - PubChem [pubchem.ncbi.nlm.nih.gov]
